Product packaging for 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile(Cat. No.:CAS No. 1490887-56-3)

6-(Cyclohex-3-en-1-ylamino)nicotinonitrile

Cat. No.: B2739505
CAS No.: 1490887-56-3
M. Wt: 199.257
InChI Key: XWIYBDLGINTRMW-UHFFFAOYSA-N
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Description

6-(Cyclohex-3-en-1-ylamino)nicotinonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel bioactive molecules. Its structure incorporates a nicotinonitrile core, a motif prevalent in compounds with diverse biological activities, linked to a cyclohex-3-en-1-ylamine group, which can introduce conformational constraints and influence physicochemical properties. The cyclohex-3-en-1-ylamine moiety is a key structural feature found in investigational compounds, including potent CYP17 inhibitors and antiandrogens that have been investigated for the treatment of hormone-dependent conditions such as prostate cancer . The primary research value of this compound lies in its role as a key synthetic intermediate or a central pharmacophore. It can be utilized to build more complex molecular architectures, particularly for probing new biological targets. The nitrile group enhances the molecule's potential for forming key interactions with enzymatic targets and offers a handle for further synthetic modification. As a nicotinonitrile derivative, it belongs to a class of compounds extensively studied for their therapeutic and medicinal properties, underscoring its utility in constructing promising chemical entities for biological screening . This product is intended for research applications as a building block in organic synthesis and drug discovery programs. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3 B2739505 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile CAS No. 1490887-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(cyclohex-3-en-1-ylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-2,6-7,9,11H,3-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYBDLGINTRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Chemistry Studies on 6 Cyclohex 3 En 1 Ylamino Nicotinonitrile and Its Analogues

Quantum Chemical Calculations for Molecular Properties and Reactivity (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. scirp.org For nicotinonitrile analogues, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to optimize molecular geometries and calculate various electronic and thermodynamic properties. nih.govmdpi.comdocumentsdelivered.com

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. mdpi.com Molecular Electrostatic Potential (MESP) maps are also generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. nih.govmdpi.com For instance, in related 2-amino-3-cyanopyridine (B104079) derivatives, the negative potential zones indicate sites for electrophilic attack, while positive potential areas are suitable for nucleophilic attack. nih.gov

Global reactivity descriptors such as chemical potential (µ), hardness (η), and electrophilicity (ω) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity profile. mdpi.com These computational approaches provide a foundational understanding of the molecule's intrinsic properties before exploring its interactions with biological systems. scirp.org

Table 1: Representative Global Reactivity Descriptors for a Nicotinonitrile Analogue (Calculated via DFT)

Descriptor Symbol Formula Typical Interpretation
HOMO Energy EHOMO - Relates to electron-donating ability
LUMO Energy ELUMO - Relates to electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO Indicates chemical reactivity and stability
Chemical Hardness η (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution
Chemical Potential µ (EHOMO + ELUMO)/2 Indicates the escaping tendency of electrons

This table represents the types of data generated from DFT studies on analogous compounds. Actual values are specific to the molecule and computational method.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is crucial for predicting the binding affinity and interaction patterns of 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile and its analogues with potential biological targets.

The process involves preparing the 3D structures of both the ligand (the compound) and the receptor (the protein target). nih.gov Docking algorithms then explore various possible binding poses of the ligand within the active site of the receptor, calculating a scoring function, often expressed as binding energy (in kcal/mol), for each pose. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Studies on analogous pyridine (B92270) and nicotinonitrile derivatives have used docking to explore interactions with various receptors, including cyclin-dependent kinase 2 (CDK2) and sigma receptors (σRs). nih.govnih.gov The results of these simulations highlight key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For example, in a study of pyridine-dicarbonitriles binding to the σ1R, the NH group of the ligand was found to form a hydrogen bond with the residue Glu172, which was deemed critical for binding. nih.gov This information is vital for structure-activity relationship (SAR) studies and for designing analogues with improved potency and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for an Analogue Compound

Target Protein (PDB ID) Ligand (Analogue) Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Sigma-1 Receptor (5HK1) Pyridine-dicarbonitrile analogue -11.2 Glu172, Leu105, Met93 Hydrogen Bond, π-Alkyl
Cyclin-Dependent Kinase 2 (1HCK) Pyrimidine (B1678525) derivative -7.9 Not Specified Not Specified

This table is a composite representation of typical data obtained from docking studies on analogous compounds as reported in cited literature. scirp.orgnih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment, typically including solvent molecules, and account for the flexibility of both the ligand and the receptor. mdpi.com

An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the stability and conformational changes of the complex. nih.gov Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the protein backbone or ligand position from its initial pose, indicating the stability of the complex. A stable RMSD value over the simulation time suggests a stable binding mode. nih.gov RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

MD simulations are also used to refine binding affinity predictions by calculating binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of the binding strength than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a class of compounds including analogues of this compound, QSAR can be used to predict the biological efficacy of newly designed molecules before their synthesis.

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activity. researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies), topological (e.g., connectivity indices), or physicochemical (e.g., lipophilicity, polar surface area). mdpi.comresearchgate.net Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

The predictive power of the QSAR model is validated using internal and external test sets of compounds. mdpi.com Once validated, the model can be used to screen virtual libraries of related compounds to identify those with the highest predicted efficacy, prioritizing them for synthesis and experimental testing. This approach accelerates the drug discovery process by focusing resources on the most promising candidates. mdpi.com

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The success of a potential drug molecule depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME profiling predicts these properties computationally, allowing for the early identification of compounds with poor drug-like characteristics. researchgate.net

For this compound and its analogues, various computational models and rules are used to predict ADME parameters. A common starting point is the assessment of Lipinski's Rule of Five, which identifies potential issues with oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nanobioletters.com

More detailed predictions can be made using specialized software that calculates properties such as aqueous solubility (LogS), human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450 (CYP). nih.govmdpi.com Predicting potential toxicity and total clearance rates further refines the compound's profile. mdpi.com By evaluating these properties early in the design phase, chemists can modify the structure of the lead compound to improve its ADME profile, increasing its chances of becoming a successful therapeutic agent. mdpi.com

Table 3: Representative In Silico ADME/Tox Profile for an Analogue Compound

Property Predicted Value/Classification Desired Range/Interpretation
Molecular Weight < 500 g/mol Complies with Lipinski's Rule
LogP (Lipophilicity) < 5 Complies with Lipinski's Rule
Hydrogen Bond Donors < 5 Complies with Lipinski's Rule
Hydrogen Bond Acceptors < 10 Complies with Lipinski's Rule
Water Solubility (LogS) -4.5 Poorly soluble
Human Intestinal Absorption (HIA) > 80% High absorption
Blood-Brain Barrier (BBB) Permeant Yes/No Indicates CNS penetration ability
CYP450 Substrate/Inhibitor e.g., CYP2D6 inhibitor Predicts potential drug-drug interactions

This table provides an example of typical ADME parameters predicted for analogous compounds. Values are illustrative and depend on the specific molecular structure and prediction software used. mdpi.com

Exploration of Biological Activities and Mechanistic Insights for 6 Cyclohex 3 En 1 Ylamino Nicotinonitrile Derivatives in Vitro and Mechanistic Focus

Antimicrobial Activity Investigations (In Vitro)

Derivatives of the nicotinonitrile scaffold have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens. These investigations provide a foundational understanding of their potential as antimicrobial agents.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of nicotinonitrile derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Research has shown that certain hybrid molecules, such as nicotinonitrile-coumarin derivatives, exhibit potent antibacterial properties. For instance, one such derivative demonstrated significant activity with Minimum Inhibitory Concentration (MIC) values of 1.9 µg/mL against Klebsiella pneumoniae, 3.9 µg/mL against Escherichia coli and Pseudomonas aeruginosa, and 7.8 µg/mL against Staphylococcus aureus nih.gov.

Further studies on N-amino-5-cyano-6-pyridone derivatives, a subset of this chemical class, also revealed promising activity. Specific derivatives showed strong efficacy against E. coli, with MIC values as low as 3.91 µg/mL frontiersin.org. The antibacterial activity of these compounds is often compared to standard antibiotics like ciprofloxacin (B1669076) to gauge their relative potency nih.gov.

Table 1: In Vitro Antibacterial Activity of Nicotinonitrile Derivatives This table is interactive. You can sort and filter the data.

Compound Class Bacterial Strain Gram Type MIC (µg/mL) Reference
Nicotinonitrile-coumarin hybrid Klebsiella pneumoniae Negative 1.9 nih.gov
Nicotinonitrile-coumarin hybrid Escherichia coli Negative 3.9 nih.gov
Nicotinonitrile-coumarin hybrid Pseudomonas aeruginosa Negative 3.9 nih.gov
Nicotinonitrile-coumarin hybrid Streptococcus mutans Positive 3.9 nih.gov
Nicotinonitrile-coumarin hybrid Staphylococcus aureus Positive 7.8 nih.gov
N-amino-5-cyano-6-pyridone (3d) Escherichia coli Negative 3.91 frontiersin.org
N-amino-5-cyano-6-pyridone (3e) Escherichia coli Negative 3.91 frontiersin.org

Antifungal Activity Evaluation

The scope of antimicrobial research for this class of compounds extends to antifungal activity. Studies on 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives, which are structurally related, demonstrated potent effects against various human pathogenic fungi, particularly Candida species nih.gov. Two derivatives containing N-(4-bromo-2-methylphenyl)amino and N-(4-bromo-3-methylphenyl)amino substituents were noted for completely inhibiting the growth of all tested Candida species at concentrations ranging from 0.8 to 6.3 µg/mL, outperforming the standard antifungal drug fluconazole (B54011) nih.gov.

Additionally, novel thienopyridine 1,2,3-triazole derivatives have been synthesized and evaluated. One such compound showed noteworthy activity against Candida glabrata with a MIC of 0.12 µg/mL, which was superior to the reference drug itraconazole (B105839) (MIC = 1 µg/mL) nih.gov.

Table 2: In Vitro Antifungal Activity of Related Derivatives This table is interactive. You can sort and filter the data.

Compound Class Fungal Strain MIC (µg/mL) Reference
6-(N-arylamino)-quinolinedione (4g) Candida species 0.8 - 6.3 nih.gov
6-(N-arylamino)-quinolinedione (4h) Candida species 0.8 - 6.3 nih.gov
Thienopyridine 1,2,3-triazole (1b) Candida glabrata 0.12 nih.gov
Thienopyridine 1,2,3-triazole (2a) Candida albicans 0.5 nih.gov

Mechanistic Pathways of Antimicrobial Action (e.g., enzyme inhibition)

Investigations into the mechanism of antimicrobial action have revealed that some nicotinonitrile derivatives function by inhibiting essential bacterial enzymes. A key target identified is DNA gyrase, an enzyme critical for bacterial DNA replication frontiersin.orgmdpi.com.

Specifically, N-amino-5-cyano-6-pyridone derivatives have been assessed for their ability to inhibit the DNA gyrase A subunit. One of the most active compounds, derivative 3d, demonstrated promising potency with an IC50 value of 1.68 µg/mL against the enzyme. Another compound, 3e, showed a moderate inhibitory effect with an IC50 of 3.77 µg/mL. These values are significant when compared to the standard DNA gyrase inhibitor ciprofloxacin, which has an IC50 of 0.45 µg/mL in the same assay frontiersin.org. This targeted enzyme inhibition provides a clear mechanistic pathway for the antibacterial effects observed.

Antiproliferative and Anticancer Research (In Vitro Models)

The nicotinonitrile scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing potent activity against a wide array of cancer cell lines through various mechanisms of action.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

A significant body of research has documented the cytotoxic effects of nicotinonitrile derivatives against human cancer cell lines. In one study, certain pyrazolopyridine-fused nicotinonitriles exhibited potent antiproliferative activity, with IC50 values between 1-3 µM against breast (MCF-7) and colon (HCT-116) cancer cells nih.gov. Another investigation of substituted pyridine (B92270) candidates found that a specific derivative, 14a, was highly effective against large-cell lung cancer (NCIH 460) and colon cancer (RKOP 27) cell lines, with IC50 values of 25 nM and 16 nM, respectively nih.gov.

Furthermore, cyanopyridone derivatives have demonstrated substantial cytotoxicity, with one compound showing an IC50 value of 2.71 µM against liver cancer cells (HepG2) and 1.77 µM against breast cancer cells (MCF-7) bohrium.com. These findings highlight the broad-spectrum antiproliferative potential of this chemical family.

Table 3: In Vitro Cytotoxicity of Nicotinonitrile Derivatives Against Selected Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Derivative Cancer Cell Line Cancer Type IC50 Reference
Pyrazolopyridine-fused (5g, 7i, 8, 9) MCF-7 Breast ~ 1-3 µM nih.gov
Pyrazolopyridine-fused (5g, 7i, 8, 9) HCT-116 Colon ~ 1-3 µM nih.gov
Nicotinonitrile derivative (14a) NCIH 460 Large-Cell Lung 25 ± 2.6 nM nih.gov
Nicotinonitrile derivative (14a) RKOP 27 Colon 16 ± 2 nM nih.gov
Nicotinonitrile derivative (14a) HeLa Cervical 127 ± 25 nM nih.gov
Cyanopyridone derivative (5a) HepG2 Liver 2.71 ± 0.15 µM bohrium.com
Cyanopyridone derivative (5a) MCF-7 Breast 1.77 ± 0.10 µM bohrium.com
2-oxo-3-cyanopyridine (5e) PC-3 Prostate 12.3 µM
2-oxo-3-cyanopyridine (5e) MDA-MB-231 Breast 10.1 µM
2-oxo-3-cyanopyridine (5e) HepG2 Liver 15.2 µM

Inhibition of Specific Molecular Targets (e.g., Kinases, AKR1C3, VEGFR-2)

The anticancer activity of nicotinonitrile derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival.

Kinases: Several derivatives have been identified as potent kinase inhibitors. Certain pyrazolopyridine-fused nicotinonitriles were found to inhibit tyrosine kinase (TK) activity. Two compounds, 8 and 5g, were particularly effective, inhibiting the enzyme by 86% and 89%, respectively, with corresponding IC50 values of 311 nM and 352 nM nih.gov. The inhibition of these kinases disrupts cell cycle progression, leading to the observed antiproliferative effects nih.gov.

AKR1C3: Aldo-keto reductase 1C3 (AKR1C3) is a recognized therapeutic target, especially in hormone-dependent cancers like prostate and breast cancer, due to its role in producing potent androgens and its association with chemotherapy resistance nih.gov. While a wide range of chemical scaffolds, such as NSAID analogs and natural products, are known to inhibit AKR1C3, detailed in vitro studies focusing specifically on the inhibitory activity of 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile or its close derivatives against this enzyme are not extensively documented in the reviewed literature.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. The inhibition of this tyrosine kinase is a major strategy in cancer therapy. Several 3-cyanopyridine (B1664610) derivatives have been developed as VEGFR-2 inhibitors. For example, a 3-cyanopyridine-sulfonamide hybrid showed potent inhibition of VEGFR-2 with an IC50 value of 3.6 µM nih.gov. In another study, cyanopyridone derivatives were also evaluated for their inhibitory action, with compound 5e displaying a VEGFR-2 IC50 of 0.11 µM bohrium.com.

Table 4: Inhibition of Specific Molecular Targets by Nicotinonitrile Derivatives This table is interactive. You can sort and filter the data.

Compound Derivative Molecular Target IC50 Reference
Pyrazolopyridine-fused (8) Tyrosine Kinase (TK) 311 nM nih.gov
Pyrazolopyridine-fused (5g) Tyrosine Kinase (TK) 352 nM nih.gov
3-Cyanopyridine-sulfonamide (19) VEGFR-2 3.6 µM nih.gov
Cyanopyridone derivative (5a) VEGFR-2 0.14 µM bohrium.com
Cyanopyridone derivative (5e) VEGFR-2 0.11 µM bohrium.com

Modulation of Cellular Processes (e.g., Autophagy, Apoptosis Induction, Tubulin Polymerization)

Derivatives of nicotinonitrile have been identified as potent modulators of critical cellular processes, including cell survival, proliferation, and death. Mechanistic studies have highlighted their ability to induce autophagy and apoptosis and to interfere with the cytoskeleton by inhibiting tubulin polymerization.

Autophagy Induction: Novel 2-aminonicotinonitrile derivatives have been discovered as enhancers of autophagy, a cellular process involving the degradation of dysfunctional components. researchgate.netnih.gov Structure-activity relationship (SAR) analyses of these derivatives revealed that substituents at the C-4 and C-6 positions of the nicotinonitrile core are crucial for enhancing autophagy-inducing activity. nih.gov The induction of autophagy is confirmed by monitoring the conversion of the autophagy marker LC3B-I to LC3B-II. researchgate.net One of the most promising compounds in a study, derivative 7g, demonstrated significant autophagy-inducing activity, suggesting its potential as a novel autophagy enhancer for further investigation. nih.gov

Apoptosis Induction: The antiproliferative effects of nicotinonitrile derivatives are often linked to their ability to induce apoptosis, or programmed cell death. Certain novel nicotinonitrile derivatives bearing imino moieties have been shown to exert strong antiproliferative activity by triggering the intrinsic apoptosis pathway. nih.govdntb.gov.ua This is evidenced by the significant induction of caspases 9 and 3 in cancer cell lines. nih.gov For instance, some derivatives induced caspase activity by 3-6 folds in colon cells. nih.govdntb.gov.ua This activation of the caspase cascade is a key mechanism leading to the execution of apoptosis in targeted cells. ekb.eg

Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin, is a critical target in cell division, making tubulin inhibitors effective anti-proliferative agents. researchgate.net Certain derivatives containing the nicotinonitrile scaffold have been investigated for their anti-tubulin activity. ekb.eg A study involving hybrids of salicylanilides, which are structurally related to the target compound, identified molecules that inhibit the rate and extent of tubulin polymerization in vitro. researchgate.net One such compound, designated as compound 6, exhibited a dose-dependent effect on tubulin assembly, with a measured IC50 value for tubulin polymerization inhibition. researchgate.net These inhibitors often act by binding to the colchicine-binding site on tubulin, which disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netnih.govnih.gov

Table 1: Effect of a Nicotinonitrile-related Derivative on Tubulin Polymerization

Compound Target Activity IC50 Value (µM) Reference
Compound 6 (Salicylanilide Hybrid) Tubulin Polymerization Inhibition 2.8 ± 0.2 researchgate.net

Anti-inflammatory Activity Assessments (In Vitro and Mechanistic)

Nicotinonitrile and cyclohexene (B86901) derivatives have demonstrated significant potential as anti-inflammatory agents. ekb.egmdpi.comnih.gov Their mechanism of action often involves the inhibition of key enzymes and the modulation of signaling pathways that are central to the inflammatory response. Bioactive compounds containing the cyclohexene moiety have been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. mdpi.comnih.gov

Cyclooxygenase (COX) Enzyme Inhibition Studies

A primary mechanism for the anti-inflammatory action of many therapeutic agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. researchgate.netnih.gov The two main isoforms, COX-1 and COX-2, are key targets. nih.govmdpi.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making selective COX-2 inhibitors a desirable therapeutic goal to reduce side effects. nih.govmdpi.com

Studies on various heterocyclic compounds with structural similarities to nicotinonitrile derivatives have shown potent and selective inhibition of the COX-2 isoenzyme. researchgate.net Molecular docking studies reveal that these inhibitors can bind within the active site of the COX enzymes, often interacting with key amino acid residues like Arg120 and Tyr355 at the gate of the active site, thereby blocking the entry of the substrate, arachidonic acid. researchgate.netnih.govmdpi.com The selectivity for COX-2 is often attributed to the ability of the inhibitor to fit into the larger, more flexible active site of the COX-2 enzyme compared to COX-1. nih.gov For example, some pyrimidine (B1678525) derivatives have shown higher stability scores when docked with COX-2 compared to COX-1, indicating selective inhibition. researchgate.net

Table 2: Cyclooxygenase (COX) Inhibition by Related Pyrimidine Derivatives

Compound Target Stability Score (kcal/mol) Selectivity Reference
DMPN COX-2 -8.6 Selective for COX-2 researchgate.net
DMPO COX-2 -9.2 Selective for COX-2 researchgate.net
DMPS COX-2 -8.9 Selective for COX-2 researchgate.net
Ibuprofen (Reference) COX-2 -7.6 Non-selective researchgate.net

Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-10, IL-1β)

Beyond enzyme inhibition, this compound derivatives can exert anti-inflammatory effects by modulating the production of inflammatory cytokines. A series of cyclohexene derivatives demonstrated potent in vitro inhibitory activity against the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

Similarly, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety were assessed for their effects on cytokine synthesis in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov Specific compounds from this class were found to strongly inhibit the secretion of TNF-α. mdpi.comnih.gov For instance, one derivative inhibited TNF-α secretion by approximately 66–81% across various concentrations. mdpi.com Another derivative significantly reduced the release of a broader range of cytokines, including TNF-α, IL-6, and the anti-inflammatory cytokine IL-10, at high doses, with reductions of approximately 92–99%. mdpi.comnih.gov The modulation of these key mediators demonstrates a comprehensive immunomodulatory effect that is crucial for controlling inflammatory processes.

Antioxidant Activity Evaluation (In Vitro Assays)

The nicotinonitrile scaffold is present in various synthetic compounds that have been evaluated for their antioxidant properties. ekb.egnih.gov Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant potential of these compounds is typically assessed using a variety of in vitro assays.

Radical Scavenging Assays (e.g., ABTS, DPPH)

The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant activity. Two widely used methods for this evaluation are the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.govmdpi.com Both assays rely on the principle that an antioxidant compound will donate a hydrogen atom or an electron to the stable radical, causing a color change that can be measured spectrophotometrically. mdpi.commdpi.comnih.gov

Nicotinonitrile derivatives have been shown to possess radical scavenging capabilities. nih.gov The efficiency of this activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. nih.gov Studies on various heterocyclic compounds, including those with sulfur and selenium (thiophene and selenophene (B38918) aminocarbonitriles), have demonstrated significant antiradical activity and capacity, in some cases exceeding that of traditional antioxidants. mdpi.com This suggests that the aminocarbonitrile moiety, a key feature of the target compound, can contribute significantly to radical scavenging.

Table 3: Radical Scavenging Activity of Related Compounds

Assay Principle Measurement Reference
DPPH Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. Decrease in absorbance at ~517 nm. mdpi.com
ABTS Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to decolorization. Decrease in absorbance at ~734 nm. mdpi.comresearchgate.net

Protection Against Oxidative Stress

In addition to direct radical scavenging, derivatives can protect cells from damage induced by oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov Certain compounds can decrease the production of ROS generated by cellular stressors. For example, studies on coumarin (B35378) derivatives have shown that they can decrease ROS production in cells treated with the pro-oxidant drug doxorubicin. nih.gov

Furthermore, some bioactive molecules protect against UVB-induced damage in human keratinocytes by activating cellular defense mechanisms. nih.gov This protection can involve the activation of the Nrf2-dependent antioxidant response, which increases the expression of antioxidant genes and proteins like heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase (SOD). nih.gov While not directly studied for this compound, these mechanisms provide a plausible framework for how its derivatives could protect against oxidative stress at the cellular level.

Antiviral Properties and Mechanism of Action (In Vitro)

In vitro investigations into the antiviral properties of this compound are limited. However, the nicotinonitrile scaffold is a known pharmacophore in antiviral drug discovery.

HIV-1 Replication Inhibition

There is currently a lack of specific in vitro studies detailing the inhibition of HIV-1 replication by this compound. While numerous compounds are known to inhibit HIV-1 replication through various mechanisms, such as targeting reverse transcriptase or protease, the specific activity of this compound has not been reported. nih.govnih.govbiorxiv.orgmdpi.comuochb.cz

Anti-Influenza Virus (e.g., H5N1) Activity

Specific in vitro studies on the anti-influenza virus activity of this compound, particularly against the H5N1 strain, are not available in the reviewed literature. However, research on other nicotinonitrile derivatives has shown potential for anti-influenza activity, suggesting that this class of compounds may warrant further investigation. researchgate.netmdpi.comnih.govmdpi.comnih.gov

Other Investigated Biological Activities

Molluscicidal Activity Against Specific Species (In Vitro)

While direct in vitro studies on the molluscicidal activity of this compound were not found, research on other nicotinonitrile derivatives has demonstrated their potential as molluscicides. A study on newly synthesized nicotinonitrile derivatives showed significant mortality against Monacha cartusiana land snails. nih.govmdpi.com The mechanism of action in these related compounds was linked to the inhibition of acetylcholinesterase (AChE) and disruption of digestive gland function. nih.govmdpi.com

**Table 1: Molluscicidal Activity of Selected Nicotinonitrile Derivatives against *M. cartusiana***

Compound Mortality Rate (%) after 72h
2-aminonicotinonitrile derivative Moderate
Piperidinium nicotinonitrile-2-thiolate High
Morpholinium nicotinonitrile-2-thiolate High

Data extracted from a study on various nicotinonitrile derivatives and does not include this compound. nih.govmdpi.com

Neuroprotective Effects (e.g., Ca2+ Channel Modulation)

There is no specific information available from in vitro studies regarding the neuroprotective effects of this compound or its potential mechanism of action via Ca2+ channel modulation. The modulation of calcium channels is a known mechanism for neuroprotection, but the activity of this particular compound has not been documented. mdpi.com

Anti-mycobacterial Activity Against Mycobacterium tuberculosis

In vitro studies detailing the anti-mycobacterial activity of this compound against Mycobacterium tuberculosis are not present in the available scientific literature. While various compounds are continuously being screened for their efficacy against M. tuberculosis, the potential of this specific nicotinonitrile derivative has not been reported. nih.govzgflzz.cnnih.govresearchgate.net

Enzyme Inhibition Beyond Primary Targets (e.g., Glycogen Synthase Kinase-3beta, Acetylcholinesterase, MMPs)

While the primary therapeutic targets of this compound derivatives are often centered on specific pathways, emerging research into related chemical scaffolds suggests a broader potential for enzyme inhibition. This section explores the in vitro and mechanistic insights into the inhibition of Glycogen Synthase Kinase-3beta (GSK-3β), Acetylcholinesterase (AChE), and Matrix Metalloproteinases (MMPs) by compounds structurally related to this compound. It is important to note that direct studies on this compound itself for these specific enzymatic targets are not extensively available in the current body of scientific literature. The following discussion is therefore based on the activities of analogous compounds containing aminopyridine and nicotinonitrile cores.

Glycogen Synthase Kinase-3beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. researchgate.net The 6-aminopyridine scaffold, a core component of the subject compound, has been identified as a promising starting point for the development of GSK-3β inhibitors.

Research into derivatives of 6-amino-4-(pyrimidin-4-yl)pyridone has demonstrated inhibitory activity against the GSK-3β enzyme in cellular assays. researchgate.net Specifically, compounds such as 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones have been shown to decrease the phosphorylation of the Tau protein in mice through the inhibition of GSK-3β. researchgate.net This suggests that the 6-aminopyridine moiety can serve as a valuable pharmacophore for interacting with the active site of GSK-3β.

Compound ClassSpecific Derivative ExampleObserved ActivityReference
6-Amino-4-(pyrimidin-4-yl)pyridones2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-onesShowed inhibitory activity against GSK-3β in a cellular enzyme inhibition assay and decreased Tau protein phosphorylation in mice. researchgate.net

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net The aminopyridine and nicotinonitrile scaffolds have both been explored for their potential as acetylcholinesterase inhibitors.

Studies on various 4-aminopyridine (B3432731) analogues have revealed their capacity to inhibit acetylcholinesterase. researchgate.net For instance, certain semicarbazones of 4-aminopyridine have demonstrated significant in vitro inhibitory activity against AChE, with some compounds showing efficacy comparable to the standard drug rivastigmine. researchgate.net Kinetic studies have indicated a non-competitive inhibition mechanism for some of these analogues, suggesting an interaction with the peripheral anionic site (PAS) of the enzyme. researchgate.net

Furthermore, a review of nicotinonitrile derivatives highlights their investigation as potential acetylcholinesterase inhibitors, indicating that the cyano-substituted pyridine ring is a recurring motif in the design of compounds targeting this enzyme.

Compound ClassSpecific Derivative ExampleInhibitory Activity (IC50)Mechanism of InhibitionReference
4-Aminopyridine AnaloguesHydroxyl-substituted semicarbazones (Compound 3 and 9)Showed maximum activity comparable to rivastigmine.Non-competitive researchgate.net

Matrix Metalloproteinases (MMPs) Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is associated with various pathological conditions, including cancer and inflammatory diseases. A review of the scientific literature did not yield specific studies on the inhibition of MMPs by this compound or closely related aminonicotinonitrile derivatives. While various classes of compounds have been investigated as MMP inhibitors, there is currently no direct evidence to suggest that the 6-aminonicotinonitrile scaffold is a privileged structure for targeting this enzyme class.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 6 Cyclohex 3 En 1 Ylamino Nicotinonitrile Derivatives

Correlating Structural Modifications on the Nicotinonitrile Core with Biological Potency

The nicotinonitrile, or 3-cyanopyridine (B1664610), scaffold is a privileged core in medicinal chemistry, appearing in various approved drugs and clinical candidates. researchgate.netekb.eg Its biological activity is highly tunable through structural modifications at various positions on the pyridine (B92270) ring. Structure-activity relationship (SAR) studies on nicotinonitrile derivatives have established key principles for optimizing potency, often in the context of kinase inhibition. researchgate.netnih.gov

Modifications typically focus on the 2, 4, and 6-positions of the pyridine ring, as the nitrile group at the 3-position is often crucial for target interaction, for instance, by acting as a hydrogen bond acceptor.

Key SAR observations for the Nicotinonitrile Core:

Substitution at the 2-position: Introducing small thio-acetamide groups at this position has been shown to yield compounds with significant antibacterial activity. ekb.eg

Substitution at the 4-position: The nature of the substituent at the 4-position can drastically alter the biological target. For example, incorporating a piperidin-3-ylamino group can lead to potent PI3Kδ inhibitory activity. ekb.eg Aromatic or heteroaromatic rings, such as p-dimethylaminophenyl or p-bromophenyl, are also common and contribute to interactions within the target's binding pocket, influencing potency against various cancer cell lines. ekb.eg

Substitution at the 6-position: This position is frequently modified to modulate selectivity and potency. Attaching different aryl or heteroaryl groups can direct the compound's activity towards specific targets like VEGFR-2 or FGFR4. For instance, the addition of a methanesulfonylaminophenyl group at C-6 has been explored for anti-inflammatory properties. researchgate.net

The table below summarizes the effect of various substituents on the nicotinonitrile core and their associated biological activities.

Position of SubstitutionSubstituent TypeResulting Biological Activity
C2 Thio-acetamideAntibacterial ekb.eg
C4 p-bromophenylAntibacterial (Gram-positive) ekb.eg
C4 Piperidin-3-ylaminoPI3Kδ Inhibition ekb.eg
C6 MethanesulfonylaminophenylAnti-inflammatory researchgate.net
C6 Fused pyrazolo ringTyrosine Kinase Inhibition nih.gov

These examples underscore that the biological potency of nicotinonitrile derivatives is a direct function of the electronic and steric properties of the substituents on the core ring structure.

The Influence of the Cyclohex-3-en-1-ylamino Moiety on Biological Activity and Selectivity

The cyclohexenyl group, a non-aromatic carbocycle, plays a significant role in defining the pharmacological profile of the parent molecule. Its presence at the 6-position via an amino linker introduces specific conformational constraints and lipophilicity that can enhance binding affinity and selectivity for certain biological targets.

Bioactive compounds containing a cyclohexene (B86901) moiety have been isolated from natural sources and have demonstrated anti-inflammatory and other therapeutic effects. nih.gov In synthetic derivatives, this group can influence activity by:

Providing a Hydrophobic Interaction Point: The non-polar nature of the cyclohexene ring can facilitate binding to hydrophobic pockets within a target protein, thereby increasing potency.

Imparting Conformational Rigidity: Compared to a flexible alkyl chain, the cyclohexene ring restricts the molecule's conformation. This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. nih.gov

SAR studies on related molecules have shown that the presence of a double bond within the cyclohexene ring can enhance antiproliferative activity compared to the saturated cyclohexane (B81311) analogue. nih.gov Furthermore, the specific placement of the double bond (e.g., cyclohex-1-ene vs. cyclohex-3-ene) can fine-tune the molecule's three-dimensional shape and its fit within the target's active site. The amino linker provides a point of flexibility and a hydrogen bond donor, further contributing to the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com For derivatives of 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile, QSAR can be a powerful tool to predict the potency of novel analogues and guide the design of more effective molecules. nih.govpreprints.org

A typical QSAR study involves the following steps:

Data Set Compilation: A series of nicotinonitrile analogues with experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

Key Molecular Descriptors in QSAR for Nicotinonitrile Derivatives:

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energiesGoverns electrostatic and orbital interactions with the target.
Steric Molecular volume, surface areaDefines the size and shape requirements for fitting into the binding site.
Hydrophobic LogP (octanol-water partition coefficient)Influences membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Wiener indexDescribes the pattern of atomic connections within the molecule.

Once a validated QSAR model is established, it can be used in ligand-based drug design to screen virtual libraries of compounds or to prioritize the synthesis of novel derivatives with predicted high activity. For example, a model might predict that increasing the hydrophobicity of a substituent at the 4-position while maintaining a specific electronic character on the cyclohexene ring will enhance potency. This predictive capability significantly accelerates the drug discovery process. nih.gov

Stereochemical Considerations and Enantiomeric Effects on Activity

The structure of this compound contains a stereocenter at the C-1 position of the cyclohexene ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Stereochemistry is a critical factor in pharmacology because biological targets, such as enzymes and receptors, are themselves chiral. nih.gov

The differential interaction of enantiomers with a biological target can lead to significant differences in their pharmacological and toxicological profiles. nih.gov One enantiomer (the eutomer) may bind with high affinity and elicit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects.

For this compound, the R and S enantiomers will orient the nicotinonitrile core differently within a chiral binding pocket. This can lead to:

Differences in Binding Affinity: One enantiomer may form more optimal hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the target protein, resulting in a lower binding energy and higher potency.

Variations in Selectivity: The distinct three-dimensional shapes of the enantiomers may cause them to bind differently to off-target proteins, leading to variations in their selectivity profiles.

Differentiated Pharmacokinetics: Enantiomers can be metabolized at different rates by enzymes in the body, leading to different plasma concentrations and durations of action.

Recent studies on molecules containing cyclohexyl linkers have demonstrated that a single stereochemical inversion (e.g., from trans to cis isomers) can dramatically alter the molecule's conformation, binding mode, and ultimately, its biological activity. nih.gov While this relates to diastereomers rather than enantiomers, it highlights the profound impact of stereochemistry. Therefore, the synthesis and biological evaluation of the individual R and S enantiomers of this compound would be essential to fully characterize its therapeutic potential and identify the optimal stereoisomer for further development.

Future Directions and Emerging Research Perspectives in Nicotinonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Derivatives

The synthesis of highly substituted nicotinonitriles is a cornerstone of their development. Traditional methods often involve multi-step processes with harsh conditions. However, the future of synthesizing complex derivatives like 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile lies in the adoption of novel and sustainable methodologies that prioritize efficiency, cost-effectiveness, and environmental responsibility. researchgate.net

Key emerging strategies include:

Multi-Component Reactions (MCRs): One-pot syntheses that combine three or more reactants to form a complex product in a single step are highly advantageous. For nicotinonitriles, MCRs often involve the condensation of a ketone or chalcone, malononitrile (B47326), and an ammonium (B1175870) source. researchgate.netnih.gov Adapting these protocols could enable the efficient assembly of the core aminonicotinonitrile structure.

Green Solvents and Catalysts: There is a significant shift away from conventional volatile organic solvents. Research has demonstrated the use of bio-based solvents like eucalyptol as credible and sustainable alternatives for reactions such as multicomponent synthesis of functionalized pyridines. researchgate.net Furthermore, the use of heterogeneous catalysts, such as copper nanoparticles on charcoal, offers advantages like easy recovery and reusability, minimizing waste. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. researchgate.net This technique is well-suited for accelerating the synthesis of nicotinonitrile libraries for screening purposes.

The application of these methods to the synthesis of this compound would involve the initial formation of a 6-halonicotinonitrile intermediate, followed by a nucleophilic aromatic substitution with cyclohex-3-en-1-amine. Sustainable approaches would focus on optimizing this coupling reaction using green solvents and potentially catalyst systems with lower environmental impact.

Table 1: Comparison of Synthetic Methodologies for Nicotinonitrile Analogs
MethodologyTypical ConditionsAdvantagesReference Example
Conventional HeatingReflux in ethanol or methanol for 12-24hWell-established, simple setupSynthesis of 2-amino-nicotinonitriles from chalcones researchgate.net
Microwave Irradiation150°C, 250W for 10-20 minRapid reaction times, often higher yieldsOne-pot synthesis of 2-amino-nicotinonitriles researchgate.net
Green Solvent SynthesisReaction in eucalyptolReduced environmental impact, use of bio-based solventsMulticomponent reactions to form highly functionalized pyridines researchgate.net
One-Pot MCRChalcone, malononitrile, ammonium acetate (B1210297) in refluxing ethanolHigh atom economy, procedural simplicity, reduced wasteSynthesis of 2-aminonicotinonitrile derivatives nih.gov

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For a compound like this compound, in silico techniques can provide profound insights into its potential properties and guide the rational design of more potent and selective derivatives, saving significant time and resources. mdpi.comaps.org

Future computational approaches will likely involve:

Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometry and understand the electronic structure of a compound. mdpi.com This can predict reactivity, stability, and spectroscopic properties, aiding in the characterization and design of new analogs of this compound.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. By docking this compound into the active sites of known targets for the nicotinonitrile scaffold (e.g., kinases), researchers can estimate its binding affinity and identify key interactions, thereby hypothesizing its mechanism of action. mdpi.comcncb.ac.cn

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ligand-receptor complex. This can assess the stability of binding poses predicted by docking and offer a more accurate understanding of the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a series of related compounds and their measured biological activities, QSAR can predict the activity of novel molecules like this compound before they are synthesized. dntb.gov.ua

Table 2: Application of Computational Techniques in Nicotinonitrile Research
Computational MethodObjectivePredicted Outcome/InsightRelevance to Target Compound
DFTStructure optimization, electronic propertiesHOMO-LUMO gap, charge distribution, reactivity sitesGuiding synthesis and predicting photophysical properties mdpi.commdpi.com
Molecular DockingBinding mode and affinity predictionBinding energy, key amino acid interactionsIdentifying potential biological targets (e.g., VEGFR-2, HER2) mdpi.comcncb.ac.cn
MD SimulationsStability of ligand-protein complexConformational changes, binding free energyValidating docking results and understanding dynamic interactions mdpi.com
QSARPredicting biological activityPredicted IC50 or other activity metricsPrioritizing synthesis of the most promising derivatives

Exploration of Undiscovered Biological Targets and Pathways for Nicotinonitrile Scaffolds (In Vitro)

The nicotinonitrile scaffold is a well-established pharmacophore with a broad range of reported biological activities, particularly as an anticancer agent. ekb.egbohrium.com Derivatives have been shown to inhibit various protein kinases, including Tyrosine Kinases, VEGFR-2, EGFR, and ErbB-2, and to induce apoptosis through pathways involving caspases 3 and 9. ekb.egnih.gov

Future in vitro research on this compound should aim to:

Screen against Kinase Panels: A comprehensive screening against a broad panel of kinases is a logical first step to identify its primary targets and assess its selectivity. The cyclohexenylamino moiety introduces a non-planar, flexible substituent that could confer novel selectivity compared to previously studied aryl- or alkyl-substituted aminonicotinonitriles.

Evaluate Antiproliferative Activity: Testing the compound against a diverse panel of human cancer cell lines (e.g., breast, colon, liver, lung) is crucial to determine its cytotoxic potential and identify cancer types where it may be most effective. nih.govnih.gov

Investigate Mechanisms of Action: Should significant antiproliferative activity be found, subsequent studies would focus on elucidating the mechanism. This includes cell cycle analysis to detect cell cycle arrest and assays for apoptosis induction (e.g., caspase activation). nih.gov

The unique structural feature of the cyclohexene (B86901) ring may lead to interactions with previously undiscovered targets for the nicotinonitrile class, potentially engaging allosteric sites or novel protein-protein interfaces.

Table 3: Selected In Vitro Activities of Representative Nicotinonitrile Derivatives
Compound TypeBiological Target/AssayReported Activity (IC50)Reference
Pyrazolopyridine-nicotinonitrile hybridTyrosine Kinase (TK) Inhibition311 nM nih.gov
Pyrazolopyridine-nicotinonitrile hybridMCF-7 (Breast Cancer) Cell Line~1-3 µM nih.gov
3-cyanopyridine-sulfonamide hybridVEGFR-2 Inhibition3.6 µM ekb.eg
4-anilino-3-cyano-5-phenyl pyridine (B92270)EGFR Inhibition0.6 µM ekb.eg

Potential Applications in Chemical Biology and as Research Probes

Beyond therapeutic applications, nicotinonitrile derivatives possess properties that make them attractive for use as chemical biology tools. These tools are essential for studying complex biological systems, identifying new drug targets, and visualizing cellular processes.

The future potential for this compound in this area includes:

Development of Fluorescent Probes: Some nicotinonitrile derivatives exhibit intrinsic fluorescence. researchgate.net The photophysical properties of this compound could be characterized and potentially enhanced through further modification to create probes for cellular imaging.

Target Identification and Validation: The compound could be functionalized with a reactive group (e.g., an alkyne or azide for click chemistry) or a photo-affinity label. Such a probe could be used in activity-based protein profiling (ABPP) experiments to covalently label its biological targets in a cellular lysate or in living cells, enabling their identification via mass spectrometry.

Scaffold for Targeted Degraders: The core structure could serve as a warhead for a Proteolysis Targeting Chimera (PROTAC). By linking it to a ligand for an E3 ubiquitin ligase, the resulting PROTAC could induce the targeted degradation of the protein to which this compound binds, offering a powerful chemical knockout tool.

The cyclohexene moiety offers a unique site for chemical modification, distinct from the aromatic core, which could be leveraged for attaching linkers or reporter tags without disrupting the primary binding interactions of the aminonicotinonitrile pharmacophore.

Synergy with Materials Science for Functional Molecule Development

The applications of nicotinonitrile derivatives extend beyond biology into materials science. Their distinct electronic and photophysical properties have led to their use in the development of advanced functional materials. researchgate.net

Potential future directions for this compound in this domain include:

Nonlinear Optical (NLO) Materials: The pyridine ring, acting as an electron-withdrawing group, combined with an electron-donating amino substituent, creates a push-pull system that is often a prerequisite for second-order NLO activity. The specific nature of the cyclohexenylamino group could modulate these properties, making it a candidate for new NLO materials. researchgate.net

Organic Light-Emitting Devices (OLEDs): The fluorescence of certain nicotinonitriles suggests their potential as emitters or host materials in OLEDs. Research could explore the electroluminescent properties of the target compound and its derivatives. researchgate.net

Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and the nitrile group can act as coordination sites for metal ions. This allows the molecule to be used as a building block (ligand) for constructing MOFs with potentially interesting catalytic, sensing, or gas storage properties.

The synergy arises from the ability to tune both biological activity and material properties within the same molecular scaffold, opening the door to creating theranostic agents (molecules that combine therapeutic and diagnostic/imaging capabilities) or biocompatible functional materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(Cyclohex-3-en-1-ylamino)nicotinonitrile and related derivatives?

  • Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, nicotinonitrile derivatives are synthesized by reacting substituted pyridines with cyclohexenylamine under basic conditions (e.g., Et₃N in MeOH) at room temperature, followed by purification via silica gel chromatography . Key steps include optimizing solvent systems (e.g., MeOH or acetonitrile) and stoichiometric ratios to improve yields (e.g., 84–87% for compounds 13 and 15 in ).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., nitrile groups at ~110–120 ppm in ¹³C NMR) .
  • HPLC/MS : Monitor purity and confirm molecular ions (e.g., [M+H]⁺ or [M–H]⁻).
  • X-ray crystallography : Resolve non-planar conformations, as seen in substituted pyridines with dihedral angles up to 25° .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

  • Answer : Follow OSHA/NIOSH guidelines:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • In case of exposure, remove contaminated clothing and rinse affected areas with water. For severe inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the pyridine ring) affect the biological activity of nicotinonitrile derivatives?

  • Answer : Substituents like ethoxy, thienyl, or allyl groups influence electronic properties and steric effects, altering binding affinities to biological targets. For example:

  • Antimicrobial activity : Electron-withdrawing groups (e.g., nitriles) enhance interactions with bacterial enzymes .
  • Enzyme inhibition : Bulky substituents (e.g., cyclohexenylamino) improve selectivity for kinases like KHK-A/C .

Q. What experimental strategies resolve contradictions in crystallographic data for disordered moieties in nicotinonitrile derivatives?

  • Answer : For disordered structures (e.g., thiophene rings in ):

  • Multi-component refinement : Assign partial occupancies (e.g., 85.8% vs. 14.2% for two orientations).
  • Hydrogen bonding analysis : Use intermolecular interactions (e.g., N–H⋯N or C–H⋯π) to validate packing models .

Q. How can researchers optimize reaction conditions to mitigate low yields in alkyne-functionalized nicotinonitriles?

  • Answer : Low yields (e.g., 30% for compound 16 in ) arise from side reactions (e.g., propargyl bromide decomposition). Mitigation strategies:

  • Temperature control : Reflux in dry acetonitrile under inert atmosphere.
  • Catalytic additives : Use Pd/Cu catalysts to enhance alkyne coupling efficiency .

Methodological Considerations

Q. What computational tools are recommended for predicting NMR chemical shifts in cyclohexenyl-substituted nitriles?

  • Answer : Density functional theory (DFT) with B3LYP/6-31G(d) basis sets predicts ¹³C shifts for nitriles and cyclohexenyl groups within ±2 ppm of experimental values .

Q. How should in vivo pharmacological screening be designed for nicotinonitrile-based kinase inhibitors?

  • Answer : Follow a tiered approach:

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., KHK-A/C).
  • Pharmacokinetics : Assess oral bioavailability and metabolic stability in rodent models.
  • Toxicity profiling : Monitor liver/kidney function in chronic dosing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.